molecular formula C7H9BrN2O B13577606 5-Bromo-2-pyrimidinepropanol

5-Bromo-2-pyrimidinepropanol

Katalognummer: B13577606
Molekulargewicht: 217.06 g/mol
InChI-Schlüssel: HZWGOPOVNOLRDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-pyrimidinepropanol is a chemical compound that belongs to the class of brominated pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a propanol group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds to form the desired pyrimidine compound . This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-pyrimidinepropanol can be scaled up using similar synthetic routes. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to ensure high yield and purity of the final product, making the process efficient and economically viable.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-pyrimidinepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, aldehydes, acids, and alcohols, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-pyrimidinepropanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-pyrimidinepropanol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in various fields of research and industry.

Eigenschaften

Molekularformel

C7H9BrN2O

Molekulargewicht

217.06 g/mol

IUPAC-Name

3-(5-bromopyrimidin-2-yl)propan-1-ol

InChI

InChI=1S/C7H9BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,1-3H2

InChI-Schlüssel

HZWGOPOVNOLRDS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)CCCO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.